2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. A parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines starting from 2,6-difluoro-3,5-dichloro-pyridine has been described, which is adaptable to combinatorial chemistry and yields a variety of amines . Another study presents a strategy for synthesizing new pyridine derivatives from 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides, using nucleophilic substitution and inverse-electron-demand Diels-Alder reactions . Although these methods do not directly synthesize 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine would consist of a pyridine ring substituted with chloro groups at the 2 and 6 positions and a trifluoromethyl group at the 4 position. The presence of these substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is often influenced by the substituents on the ring. For instance, the chloro groups could undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule . The trifluoromethyl group could also affect the reactivity, providing a site for potential nucleophilic attack or influencing the acidity of adjacent hydrogens.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine are not detailed in the provided papers, we can infer that the compound would likely be a solid at room temperature and could have unique properties due to the electron-withdrawing effects of the chloro and trifluoromethyl groups. These effects might influence the compound's boiling point, solubility, and stability.
Scientific Research Applications
Synthesis of Pesticides and Agrochemicals
This compound is a crucial intermediate in the synthesis of various pesticides. Lu Xin-xin (2006) discussed its role in the synthesis of pesticides, highlighting the effectiveness of different processes for synthesizing pyridine derivatives containing fluorine, which are essential for developing new agrochemicals (Lu Xin-xin, 2006).
Development of Anticancer Agents
Research on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, showed promising anticancer activity against various cancer cell lines, highlighting the potential of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine derivatives in oncology (K. Chavva et al., 2013).
Organic Synthesis and Material Science
The compound serves as a versatile building block in organic synthesis. Menichincheri et al. (2003) described a parallel synthesis method for 4-amino-2,6-dialkylamino-pyridines starting from a related dichloro-trifluoromethyl-pyridine, demonstrating its utility in creating a variety of structurally diverse compounds (M. Menichincheri et al., 2003). Additionally, the synthesis of poly-substituted pyridines via C-F bond cleavage protocol showcases its application in the development of novel materials and chemical entities (Zixian Chen et al., 2010).
Ligand Design for Metal Complexes
The structure and reactivity of this compound make it a candidate for ligand design in metal complexation studies. S. Jain et al. (2004) synthesized new pyridine carboxamide ligands from pyridine dicarboxylic acid derivatives, which were then used to form various copper complexes, indicating the role of such pyridine derivatives in coordination chemistry (S. Jain et al., 2004).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJNBRZQVLPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371009 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
175277-67-5 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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